molecular formula C18H17F2NO4S B2597846 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide CAS No. 1790198-46-7

2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Cat. No.: B2597846
CAS No.: 1790198-46-7
M. Wt: 381.39
InChI Key: GTHAVBYOQGMQIS-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a difluoromethylsulfonyl group and a hydroxy-dihydroindenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Indenyl Moiety: The synthesis begins with the preparation of the 1-hydroxy-2,3-dihydro-1H-inden-1-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.

    Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group is introduced via a sulfonylation reaction, often using difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the prepared intermediates with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring in the benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like HNO₃ (nitric acid) for nitration or Br₂ (bromine) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group may enhance binding affinity or specificity, while the hydroxy-dihydroindenyl moiety could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Trifluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
  • 2-((Methylsulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-((difluoromethyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4S/c19-17(20)26(24,25)15-8-4-2-6-13(15)16(22)21-11-18(23)10-9-12-5-1-3-7-14(12)18/h1-8,17,23H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHAVBYOQGMQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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